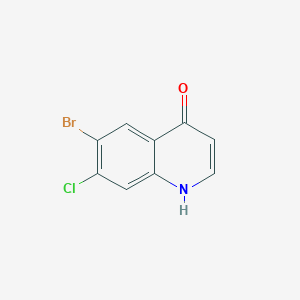

6-Bromo-7-chloroquinolin-4-OL

Description

The Quinoline (B57606) Scaffold: A Foundational Heterocycle in Chemical Research

The adaptability of the quinoline nucleus allows for the introduction of various substituents, enabling researchers to fine-tune its pharmacological and chemical properties. orientjchem.org This has led to the development of numerous quinoline-based drugs with a broad spectrum of activities. orientjchem.org The scaffold's well-understood and accessible nature facilitates the design and synthesis of novel derivatives with optimized potency and function. nih.govtandfonline.com

Significance of Halogenation in Quinoline Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold, a process known as halogenation, is a powerful strategy for modulating the physicochemical and biological properties of the resulting compounds. nih.gov Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design. researchgate.net For instance, the incorporation of chlorine can enhance a molecule's polarity and lipophilicity, potentially improving its drug-like characteristics. researchgate.net

Halogenation can also serve as a synthetic handle, providing a reactive site for further functionalization through various cross-coupling reactions. numberanalytics.com The position and nature of the halogen substituent can significantly impact the reactivity of the quinoline ring. For example, in nucleophilic aromatic substitution reactions involving 2-halopyridines, the reactivity order is typically fluorine > chlorine > bromine > iodine. mdpi.com Furthermore, the presence of halogens can lead to specific intermolecular interactions, such as halogen bonding, which can influence the crystal packing and solid-state properties of the molecule. acs.orgacs.org Research has shown that halogenated quinoline derivatives exhibit a wide range of biological activities. nih.govresearchgate.net

Focus on 6-Bromo-7-chloroquinolin-4-OL: A Case Study in Regioselective Functionalization

Structural Features and Positional Isomerism within Halogenated Quinolin-4-ols

This compound is a dihalogenated derivative of quinolin-4-ol, featuring a bromine atom at the 6-position and a chlorine atom at the 7-position of the quinoline ring system. The "-ol" suffix indicates the presence of a hydroxyl group at the 4-position, which can exist in tautomeric equilibrium with its keto form, quinolin-4-one.

The specific placement of the bromine and chlorine atoms is a result of regioselective synthesis. The concept of positional isomerism is crucial in understanding the diversity of halogenated quinolines. docbrown.infoadichemistry.comsavemyexams.com Isomers are compounds that have the same molecular formula but different arrangements of atoms. adichemistry.com In the case of dihalogenated quinolin-4-ols, numerous positional isomers can exist depending on the location of the two halogen atoms on the bicyclic ring. For example, 5-Chloro-7-bromo-8-hydroxyquinoline is a positional isomer of the title compound, with the chlorine and bromine atoms at different positions. chemeo.com Each isomer will exhibit unique physical and chemical properties due to the different electronic and steric environments of the substituents. adichemistry.com

Strategic Implications of Bromine and Chlorine Substituents

The presence of both bromine and chlorine on the quinoline ring of this compound has significant strategic implications for its chemical reactivity and potential applications. The different electronegativities and sizes of bromine and chlorine atoms create distinct electronic and steric environments on the benzene (B151609) portion of the quinoline scaffold.

This differential substitution can be exploited for regioselective functionalization, where one halogen can be selectively targeted for reaction over the other. For instance, the carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in certain cross-coupling reactions, allowing for the selective introduction of new functional groups at the 6-position.

Furthermore, the electronic effects of the halogens can influence the reactivity of other positions on the quinoline ring. The development of regioselective C-H functionalization methods allows for the direct modification of specific carbon-hydrogen bonds, providing an atom- and step-economical approach to synthesizing a variety of quinoline derivatives. mdpi.comnih.govresearchgate.netrsc.org The ability to control the site of chemical modification is of paramount importance for creating libraries of compounds with diverse structures and functions. mdpi.com

Properties

IUPAC Name |

6-bromo-7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDPCUROLTWTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697435 | |

| Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260680-69-0 | |

| Record name | 6-Bromo-7-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-7-chloroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Characterization of 6 Bromo 7 Chloroquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For 6-Bromo-7-chloroquinolin-4-ol, which exists in a tautomeric equilibrium with 6-Bromo-7-chloro-1H-quinolin-4-one, NMR is crucial for identifying the specific protons and carbons and their connectivity.

Proton Nuclear Magnetic Resonance (1H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the quinoline (B57606) ring system. The protons at positions 2, 3, 5, and 8 would each produce a unique signal. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, chlorine, and the carbonyl/hydroxyl group. Protons on the pyridinone ring (positions 2 and 3) would likely appear at different chemical shifts than those on the benzene (B151609) ring (positions 5 and 8). Furthermore, a broad signal corresponding to the N-H proton (in the quinolin-4-one tautomer) or the O-H proton (in the quinolin-4-ol tautomer) would be expected, the position of which can be dependent on the solvent and concentration.

Specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show nine signals corresponding to the nine carbon atoms in the quinoline ring system. The carbon atom at position 4, bonded to the oxygen, would likely show a signal at a high chemical shift, characteristic of a carbonyl carbon or a carbon bearing a hydroxyl group. The carbons bonded to the bromine (C-6) and chlorine (C-7) would also have their chemical shifts significantly influenced by these electronegative halogens.

Specific experimental ¹³C NMR data for this compound is not available in the reviewed literature.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the complete structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals for H-2/H-3 and H-5/H-8. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

Published data from advanced two-dimensional NMR techniques for this specific compound could not be located.

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the FTIR and FT-Raman spectra would be expected to show characteristic absorption bands. Key vibrations would include:

O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H group (quinolin-4-ol form) or N-H group (quinolin-4-one form).

C=O stretching: A strong absorption band around 1650-1690 cm⁻¹ if the compound exists predominantly in the quinolin-4-one tautomeric form.

C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic quinoline ring.

C-Br and C-Cl stretching: Vibrations corresponding to the carbon-halogen bonds would appear in the fingerprint region (typically below 800 cm⁻¹).

Detailed experimental FTIR and FT-Raman spectra for this compound have not been found in the surveyed scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would give a distinctive isotopic cluster in the mass spectrum, which is a powerful tool for confirming the presence of these halogens.

While experimental spectra are not available, predicted mass spectrometry data provides insight into the expected fragmentation and ionization patterns. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 257.93158 | 140.0 |

| [M+Na]⁺ | 279.91352 | 155.2 |

| [M-H]⁻ | 255.91702 | 145.4 |

| [M+NH₄]⁺ | 274.95812 | 161.2 |

| [M+K]⁺ | 295.88746 | 141.3 |

| [M+H-H₂O]⁺ | 239.92156 | 141.2 |

| [M+HCOO]⁻ | 301.92250 | 155.3 |

This data is based on computational predictions and not experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring in this compound. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands would be influenced by the substituents on the ring.

No specific experimental UV-Vis absorption data for this compound could be identified in the available literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A typical single-crystal X-ray diffraction study would involve the following:

Crystal Growth: Growing a single crystal of this compound of suitable size and quality.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is then collected as the crystal is rotated.

Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain an accurate molecular structure.

The crystallographic data obtained from such an analysis would be presented in a standardized format, including details about the crystal system, space group, unit cell dimensions, and refinement statistics. Below are examples of the data tables that would have been populated had the information been available.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (if available) |

| Empirical formula | C₉H₅BrClNO |

| Formula weight | - |

| Temperature | - |

| Wavelength | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | a = - Å α = - °b = - Å β = - °c = - Å γ = - ° |

| Volume | - ų |

| Z | - |

| Density (calculated) | - Mg/m³ |

| Absorption coefficient | - mm⁻¹ |

| F(000) | - |

| Crystal size | - x - x - mm³ |

| Theta range for data collection | - to - ° |

| Index ranges | -≤h≤-, -≤k≤-, -≤l≤- |

| Reflections collected | - |

| Independent reflections | - [R(int) = -] |

| Completeness to theta = -° | - % |

| Absorption correction | - |

| Max. and min. transmission | - and - |

| Refinement method | - |

| Data / restraints / params | - / - / - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2sigma(I)] | R1 = -, wR2 = - |

| R indices (all data) | R1 = -, wR2 = - |

| Largest diff. peak and hole | - and - e.Å⁻³ |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound

| Atom | x | y | z | U(eq) [Ų] |

| Br1 | - | - | - | - |

| Cl1 | - | - | - | - |

| O1 | - | - | - | - |

| N1 | - | - | - | - |

| C1 | - | - | - | - |

| C2 | - | - | - | - |

| C3 | - | - | - | - |

| C4 | - | - | - | - |

| C5 | - | - | - | - |

| C6 | - | - | - | - |

| C7 | - | - | - | - |

| C8 | - | - | - | - |

| C9 | - | - | - | - |

Without experimental data from a single-crystal X-ray diffraction study, a definitive description of the solid-state structure of this compound remains undetermined.

Advanced Computational and Theoretical Investigations of 6 Bromo 7 Chloroquinolin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations in organic chemistry, offering a balance between accuracy and computational cost. ajchem-a.comresearchgate.net DFT is used to investigate the electronic properties and predict the reactivity of molecules. hakon-art.com For heterocyclic systems like 6-bromo-7-chloroquinolin-4-ol, calculations are typically performed using a hybrid functional, such as B3LYP, paired with a split-valence basis set like 6-311G(d,p) or 6-311++G(d,p), to accurately model the molecular structure and electronic features. ajchem-a.comrjptonline.org These calculations form the foundation for understanding the molecule's geometric, electrostatic, and orbital characteristics.

Geometry optimization is a computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For this compound, this process would confirm the inherent planarity of the fused aromatic quinoline (B57606) ring system. The molecule exists as a tautomer, with the potential to be in either the quinolin-4-ol (enol) form or the quinolin-4(1H)-one (keto) form. The computational analysis focuses specifically on the specified quinolin-4-ol tautomer. The optimization process calculates key structural parameters, providing a detailed picture of the molecule's shape.

Table 1: Expected Structural Features of this compound This table is based on established principles of organic chemistry, as direct computational results for this specific molecule are not available in the cited literature.

| Structural Feature | Description |

|---|---|

| Quinoline Core | A planar, bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. |

| Hydroxyl Group (-OH) | Located at the C4 position, contributing to the molecule's ability to act as a hydrogen bond donor. |

| Halogen Substituents | A bromine atom at the C6 position and a chlorine atom at the C7 position. These atoms are coplanar with the aromatic rings. |

| Overall Conformation | Expected to be largely planar due to the sp² hybridization of the ring atoms. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's constant electron density surface, using a color scale to denote different potential values. youtube.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are anticipated around the electronegative oxygen and nitrogen atoms of the quinoline ring.

Positive Potential (Blue): Regions of low electron density or positive charge, indicating sites for nucleophilic attack. A significant blue region is expected near the hydrogen atom of the C4-hydroxyl group, highlighting its role as a hydrogen bond donor.

Neutral Potential (Green): Areas with intermediate potential, typically found over the carbon framework of the aromatic rings. The presence of electron-withdrawing halogens at positions 6 and 7 would also influence the electrostatic potential across the benzene portion of the ring system.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. ajchem-a.com In aromatic heterocyclic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. researchgate.net

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Definition and Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. Its energy level correlates with the ionization potential and the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty. Its energy level correlates with electron affinity and the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap indicates higher reactivity, greater polarizability, and lower kinetic stability. |

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond, corresponding to the energy required for its homolytic cleavage. Computational methods, including DFT, are widely used to calculate BDEs in halo-heterocycles to predict their reactivity, especially in reactions involving the cleavage of carbon-halogen (C-X) bonds, such as palladium-catalyzed cross-coupling.

For halo-heterocycles, a general and well-established trend is that the BDE of a C-Br bond is lower than that of a C-Cl bond within a similar chemical environment. Applying this principle to this compound, it is predicted that the C6-Br bond will have a lower BDE than the C7-Cl bond. This suggests that the bromine atom at position 6 is the more labile halogen and would be the preferential site for reactions like oxidative addition, which is often the rate-determining step in cross-coupling reactions.

Table 3: Predicted Relative Bond Dissociation Energies (BDE) in this compound This prediction is based on established trends for halo-aromatic compounds.

| Bond | Position | Expected Relative BDE | Implication for Reactivity |

|---|---|---|---|

| C-Br | 6 | Lower | More reactive; preferred site for oxidative addition. |

| C-Cl | 7 | Higher | Less reactive; requires more energy to cleave. |

Quantum Chemical Descriptors and Global Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.inresearchgate.net These descriptors, rooted in conceptual DFT, provide a framework for comparing the behavior of different molecules without simulating a specific reaction. hakon-art.com Key descriptors include chemical hardness (η), which measures resistance to deformation of electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

Table 4: Global Reactivity Descriptors and Their Significance Formulas are derived using Koopmans' theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. Higher softness implies higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge from the environment. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. The process involves generating various conformations of the ligand within the active site of the receptor and using a scoring function to rank them based on their predicted binding energy. nih.gov

While no specific molecular docking studies for this compound have been reported in the searched literature, its core quinoline structure is a well-known scaffold in medicinal chemistry. Quinoline and quinolone derivatives have been investigated as inhibitors for a wide range of biological targets. nih.gov Docking simulations of this compound against such targets would involve analyzing the binding modes, identifying key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and calculating the binding affinity to estimate its potential as an inhibitor.

Table 5: Potential Protein Targets for Quinoline-Based Compounds in Molecular Docking Studies This table lists protein classes that have been studied with quinoline analogs, suggesting potential targets for this compound.

| Protein Target Class | Example | Therapeutic Area |

|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) nih.gov | Oncology |

| Proteases | Dengue Virus NS2B/NS3 Protease niscpr.res.in | Antiviral |

| Topoisomerases | DNA Topoisomerase | Antibacterial, Oncology |

| Parasitic Enzymes | Plasmodium falciparum enzymes | Antimalarial |

Predictive Modeling of Reaction Pathways and Regioselectivity

Computational chemistry has emerged as a powerful tool for predicting the course of chemical reactions, offering insights into mechanistic pathways and regioselectivity for complex molecules like this compound. These predictive models are crucial for designing efficient synthetic routes and understanding the reactivity of the halogenated quinoline scaffold.

Theoretical approaches, particularly Density Functional Theory (DFT), are employed to elucidate reaction mechanisms at a molecular level. rsc.org By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. For instance, DFT calculations can clarify the role of catalysts and additives in C-H functionalization reactions on the quinoline ring, providing a step-by-step view of processes like C-H activation, oxidative addition, and reductive elimination. rsc.org Such computational studies are instrumental in understanding how the electronic properties conferred by the bromo and chloro substituents on the this compound ring influence its reactivity towards electrophilic or nucleophilic attack.

Predicting the regioselectivity of reactions, such as further halogenation or C-H functionalization, is a key aspect of these computational investigations. The inherent chemical selectivity of the substrate can be overcome by enzymatic or catalytic processes, and computational models help to explain how this is achieved. nih.gov For halogenated quinolines, computational studies can determine the factors controlling whether a reaction occurs at a specific position. For example, metal-free protocols have been developed for the highly regioselective C5–H halogenation of 8-substituted quinolines, a geometrically challenging position. rsc.org These methods demonstrate exceptional generality and, in most cases, proceed with complete regioselectivity. rsc.org Computational models can rationalize these observed outcomes by analyzing the charge distribution and steric accessibility of different positions on the quinoline core.

Beyond quantum chemical calculations, machine learning (ML) is becoming an increasingly important tool for predicting reaction outcomes. researchgate.net ML models can be trained on large datasets of known chemical reactions to predict the products of new reactant combinations. researchgate.netsemanticscholar.org These models can identify key molecular fragments and electronic features that govern reaction pathways, sometimes uncovering reactivity rules that align with established organic chemistry principles. researchgate.net For a molecule like this compound, an ML approach could predict potential products from reactions with various reagents, complementing the deep mechanistic insights provided by DFT.

Table 1: Computational Approaches for Predicting Reaction Pathways and Regioselectivity in Quinolines

| Computational Method | Application in Quinoline Chemistry | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Elucidating mechanisms of C-H functionalization and catalytic cycles. | Energy profiles of reaction pathways, transition state geometries, role of catalysts and additives. | rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions, such as halogenation by halogenase enzymes. | Factors controlling chemoselectivity (e.g., halogenation vs. hydroxylation) and regioselectivity in a complex protein environment. | nih.gov |

| Machine Learning (ML) Models | Predicting major products and reaction pathways for new reactant combinations. | High-throughput prediction of reaction outcomes, identification of key structural fragments influencing reactivity. | researchgate.net |

| Ab initio calculations | Investigating metal-free, regioselective C-H halogenation. | Understanding the electronic and steric factors that lead to high regioselectivity in specific C-H functionalization reactions. | rsc.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses on Halogenated Quinoline Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that correlate the structural or physicochemical properties of compounds with their biological activities or physical properties. nih.gov For halogenated quinoline frameworks, such as that of this compound, these analyses are vital for drug discovery and materials science, helping to predict the efficacy and characteristics of novel derivatives. researchgate.netbiointerfaceresearch.com

The presence, type, and position of halogen substituents on the quinoline ring have a profound impact on the molecule's biological activity. QSAR studies have repeatedly shown that halogenation can significantly enhance the therapeutic potential of quinoline derivatives. For instance, in a series of quinolinone-based thiosemicarbazones designed as antituberculosis agents, it was found that chloro and bromo substituents considerably increased the biological activity compared to methyl groups. nih.gov The electron-withdrawing nature of halogens was suggested to increase the molecular volume and reduce molecular electronegativity, which correlated with enhanced activity. nih.gov Similarly, in studies on antifungal quinoline derivatives, halogen substitutions were found to significantly boost activity. mdpi.com

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can include electronic (e.g., electronegativity, partial charges), steric (e.g., molecular volume), topological, and physicochemical (e.g., lipophilicity) descriptors. nih.govresearchgate.net For example, a QSAR analysis of quinoline-arylamidine hybrids against leukemia cells used multiple linear regression (MLR) models to establish a mathematical relationship between the compounds' structures and their cytotoxic effects. researchgate.net

The predictive power of these models allows for the in-silico design of new, more potent compounds. By analyzing the QSAR equation, medicinal chemists can identify which molecular properties are most important for a desired activity and modify a lead compound accordingly. nih.gov This approach reduces the need for trial-and-error synthesis, making the drug development process more efficient. researchgate.net

QSPR models function similarly but predict physicochemical properties instead of biological activity. For halogenated quinolines, QSPR can be used to predict properties like solubility, lipophilicity (logP), and stability. nih.gov Lipophilicity is a critical parameter for drug absorption and distribution, and understanding how the bromo and chloro groups of this compound influence this property is essential for assessing its potential as a drug candidate. nih.gov The impact of halogen substitution patterns has been noted in various quinoline-based compounds, where even minor changes can affect properties like cellular accumulation and stability under different pH conditions. acs.org

Table 2: Summary of QSAR/QSPR Findings for Halogenated Quinoline Frameworks

| Biological Activity/Property Studied | Key Findings Related to Halogenation | Important Descriptor Types | Model Type | Reference(s) |

| Antituberculosis Activity | Chloro and bromo substituents significantly increased biological activity. | Electronic (electronegativity), Steric (van der Waals volume). | Multiple Linear Regression (MLR) | nih.gov |

| Antifungal Activity | Halogen substitutions significantly enhanced the inhibitory activity of hydrazide derivatives. | Electronic and steric properties of substituents. | 3D-QSAR | mdpi.com |

| Anticancer (Cytotoxic) Activity | The substitution pattern of halogens had a minor impact on cytotoxicity in some organoruthenium complexes, but cellular accumulation showed no direct correlation. | Not specified, focused on experimental observation. | N/A | acs.org |

| Antimalarial Activity | QSAR models developed to predict antimalarial activity against Plasmodium falciparum. | Quantum chemical, constitutional, physicochemical, and topological descriptors. | DFT, MLR | researchgate.net |

| Physicochemical Properties (ADMET) | Lipophilicity and other ADMET properties are influenced by the presence and position of nitrogen and other substituents. | Lipophilicity (logP), various ADMET parameters. | In silico calculations | nih.gov |

Chemical Transformations and Functionalization of 6 Bromo 7 Chloroquinolin 4 Ol

Reactivity at the Halogenated Positions (C6 and C7)

The carbon-halogen bonds at the C6 (bromo) and C7 (chloro) positions of the quinoline (B57606) ring are key sites for a range of chemical modifications. These positions are amenable to both nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) at the C6 and C7 positions of the 6-bromo-7-chloroquinolin-4-ol scaffold is not extensively detailed in the provided context, the related transformation of a similar quinoline system provides insight. For instance, the 4-chloro group of 4-chloro-6-bromo-7-methoxyquinoline can undergo SNAr reactions with various amines and anilines. This suggests that under appropriate conditions, the C6 and C7 halogens could potentially be displaced by strong nucleophiles, although this is generally more challenging on an electron-rich aromatic system without strong electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing the C6 and C7 positions of the quinoline core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a prominent method used for this purpose. It involves the reaction of the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is effective for creating new carbon-carbon bonds. For example, after converting the hydroxyl group at C4 to a chloro group, Suzuki coupling can be performed. This is demonstrated in the reaction of 6-bromo-4,7-dichloroquinoline (B2932916) with an appropriate boronic acid or ester to introduce a new substituent.

The Sonogashira coupling facilitates the introduction of alkyne moieties. This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base. For instance, 6-bromo-4,7-dichloroquinoline can be reacted with 3-ethynylpyridine (B57287) using a Pd(PPh₃)₄ catalyst and CuI in triethylamine (B128534) and DMF.

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, and other similar cross-coupling reactions like the Stille reaction (using organotin compounds), are also applicable. An example of a Stille-type coupling is the reaction of 6-bromo-4,7-dichloroquinoline with 3-(tributylstannyl)pyridine, catalyzed by Pd(PPh₃)₄.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | 6-bromo-4,7-dichloro-3-iodoquinoline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂·CH₂Cl₂, 2M Na₂CO₃ | 4-((4,7-dichloro-3-iodoquinolin-6-yl)amino)aniline derivative |

| Sonogashira | 6-bromo-4,7-dichloro-3-iodoquinoline, 4-ethynylaniline | Pd(PPh₃)₄, CuI, triethylamine | 4-((4,7-dichloro-3-iodoquinolin-6-yl)ethynyl)aniline |

| Stille (Negishi-type) | 6-bromo-4,7-dichloroquinoline, 3-(tributylstannyl)pyridine | Pd(PPh₃)₄, LiCl | 6-(pyridin-3-yl)-4,7-dichloroquinoline |

Aminocarbonylation Reactions

Information specifically on aminocarbonylation reactions directly on this compound at the C6 or C7 position is not explicitly detailed in the provided search results. However, this type of reaction, which involves the introduction of a carbonyl and an amine group, is a powerful tool in organic synthesis and could potentially be applied to this scaffold under specific catalytic conditions.

Derivatization at the Hydroxyl Group (C4-OL)

The hydroxyl group at the C4 position of the quinolin-4-ol tautomer is a versatile handle for further functionalization. It can readily undergo reactions to form ethers and esters or be transformed into other functional groups, significantly expanding the synthetic utility of the parent compound.

Etherification and Esterification Reactions

While specific examples of etherification and esterification directly on this compound are not provided in the search results, these are standard transformations for hydroxyl groups. Etherification could be achieved, for example, through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be accomplished by reacting the hydroxyl group with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions.

Transformation to Other Functional Groups (e.g., Halides via POCl₃)

A crucial and frequently employed transformation of the C4-hydroxyl group is its conversion to a chloro group using phosphorus oxychloride (POCl₃). This reaction is a key step in many synthetic routes as the resulting 4-chloroquinoline (B167314) is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents at this position.

The reaction involves heating this compound in POCl₃, often at elevated temperatures around 120°C. The resulting 6-bromo-4,7-dichloroquinoline is a versatile intermediate. The newly introduced 4-chloro group can then be displaced by various nucleophiles, such as amines, to afford a diverse range of 4-substituted quinoline derivatives. For instance, the displacement of the 4-chloro group with an appropriately substituted aniline (B41778) can be achieved under thermal conditions or through Buchwald-Hartwig amination.

Table 2: Transformation of the C4-Hydroxyl Group

| Reagent | Conditions | Product | Subsequent Reactivity |

|---|---|---|---|

| POCl₃ | 120°C, 3 hours | 6-bromo-4,7-dichloroquinoline | Nucleophilic aromatic substitution at C4 |

Reactivity at Other Quinoline Ring Positions (e.g., C2, C3)

While the C4, C6, and C7 positions of this compound are readily functionalized due to the presence of reactive groups (hydroxyl, bromo, and chloro substituents), the C2 and C3 positions, possessing C-H bonds, exhibit different reactivity profiles. The functionalization of these positions on the 4-quinolone scaffold generally requires specific synthetic strategies, such as C-H bond activation or reactions that proceed via intermediates that facilitate substitution at these sites. nih.gov

In the broader context of quinolone chemistry, the C3 position, being an alkenyl C-H bond, can be a site for functionalization. For instance, Rh(III)-catalyzed site-selective alkenyl C-H functionalization has been reported for 4-amino-2-quinolones, leading to the formation of 3,4-fused 2-quinolones. nih.gov This suggests that, under appropriate catalytic conditions, the C3 position of this compound could potentially undergo similar transformations.

Electrophilic aromatic substitution reactions are also a cornerstone of aromatic chemistry. masterorganicchemistry.com However, for the quinolone ring system, the reactivity towards electrophiles is influenced by the existing substituents. The electron-withdrawing nature of the quinolone nitrogen and the carbonyl group at C4 deactivates the ring towards electrophilic attack, particularly at the C3 position. Conversely, the C2 position can be susceptible to certain functionalization reactions. For instance, palladium-catalyzed synthesis has been employed for the creation of various quinolones and their transformations. nih.gov

While specific studies detailing the direct C-H functionalization at the C2 and C3 positions of this compound are not extensively documented, the general principles of quinolone reactivity suggest that these positions could be targeted for modification through modern synthetic methodologies, including transition metal-catalyzed C-H activation and other directed substitution reactions.

Synthesis of Diverse this compound Analogues with Modified Substituents

The synthesis of a wide range of analogues from this compound is achievable by leveraging the reactivity of its existing functional groups. The hydroxyl group at C4, and the bromo and chloro substituents at C6 and C7 respectively, serve as handles for introducing diverse chemical moieties.

The hydroxyl group at the C4 position can be readily converted into a more versatile leaving group, such as a chlorine atom, by treatment with phosphorus oxychloride (POCl3). atlantis-press.comgoogle.comresearchgate.net This 4-chloro derivative can then undergo nucleophilic substitution with various nucleophiles or be converted to a 4-iodo derivative, which is a highly reactive precursor for cross-coupling reactions. atlantis-press.comresearchgate.net For example, 4-azido-7-chloroquinoline has been synthesized from 4,7-dichloroquinoline (B193633) and subsequently used in copper-catalyzed click reactions to introduce 1,2,3-triazole moieties. mdpi.com

The halogen substituents at the C6 and C7 positions are prime sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a vast array of substituents. Although direct examples on this compound are limited in readily available literature, the reactivity of similar polyhalogenated quinazolines and quinolines in palladium-catalyzed cross-coupling reactions is well-documented, suggesting the feasibility of such transformations on the target molecule. nih.gov For instance, the Suzuki-Miyaura coupling of a 7-bromoquinoline (B152726) intermediate has been used to synthesize 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. mdpi.com

The following interactive table summarizes potential synthetic pathways for generating diverse analogues of this compound.

| Position of Modification | Reaction Type | Reagents and Conditions | Type of Analogue |

| C4 | Nucleophilic Substitution | Nu-H (e.g., R-NH2, R-OH, R-SH), Base | 4-amino, 4-alkoxy, 4-thioether derivatives |

| C6 | Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | 6-aryl, 6-heteroaryl derivatives |

| C6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-alkynyl derivatives |

| C6 | Buchwald-Hartwig Amination | R-NH2, Pd catalyst, Base | 6-amino derivatives |

| C7 | Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, Base | 7-aryl, 7-heteroaryl derivatives |

| C4 (via azide) | Click Chemistry (CuAAC) | Terminal alkyne, Cu(I) catalyst | 4-(1,2,3-triazol-1-yl) derivatives |

These synthetic strategies underscore the utility of this compound as a versatile scaffold for the generation of a library of structurally diverse compounds with potential applications in various fields of chemical and pharmaceutical research.

Structure Reactivity and Structure Property Relationships Within Halogenated Quinolin 4 Ols

Impact of Bromine and Chlorine Substitution on Chemical Reactivity and Selectivity

The presence of both bromine at the 6-position and chlorine at the 7-position of the quinolin-4-ol core has a significant impact on its reactivity, particularly in electrophilic and nucleophilic substitution reactions. Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.in While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. aakash.ac.inmsu.edu

Conversely, the pyridine (B92270) ring of the quinoline (B57606) system is generally electron-deficient and more susceptible to nucleophilic attack, particularly at positions 2 and 4. tutorsglobe.comquimicaorganica.org The 4-hydroxyl group in 6-Bromo-7-chloroquinolin-4-ol can tautomerize to the keto form, quinolin-4(1H)-one. This tautomerism is a key feature of its reactivity. wikipedia.org The chloro group at position 4 in related chloroquinolines is known to be susceptible to nucleophilic substitution. mdpi.com While the hydroxyl group itself is a poor leaving group, it can be activated to facilitate nucleophilic substitution at the C4 position.

The reactivity of the C3 position in the quinolin-4-ol ring is also noteworthy. This position is activated by the adjacent electron-donating hydroxyl group and the electron-withdrawing carbonyl group in the tautomeric keto form, making it susceptible to various electrophilic and condensation reactions. researchgate.net Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the reaction's direction is dependent on the substituent at the C3 position. nuph.edu.ua

Electronic and Steric Effects of Halogens on Quinoline Core Transformations

The electronic effects of the bromine and chlorine substituents in this compound are a combination of their inductive and resonance contributions. Both halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the benzene (B151609) ring via the sigma bonds (inductive effect). vedantu.com Chlorine is more electronegative than bromine, and thus exerts a stronger inductive effect.

Table 1: Comparison of Electronic Properties of Bromine and Chlorine

| Property | Bromine (Br) | Chlorine (Cl) |

| Electronegativity (Pauling Scale) | 2.96 | 3.16 |

| Inductive Effect | -I (weaker) | -I (stronger) |

| Resonance Effect | +R | +R |

From a steric perspective, the bromine atom is larger than the chlorine atom. This difference in atomic radii can influence the accessibility of adjacent positions for chemical reactions. The steric hindrance from the bromine at C6 and chlorine at C7 can affect the approach of reagents to the neighboring C5 and C8 positions, potentially influencing the regioselectivity of substitution reactions on the benzene ring. libretexts.orgyoutube.com

Correlations Between Calculated Theoretical Parameters and Chemical Behavior

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the relationship between the electronic structure of a molecule and its chemical reactivity. nih.govphyschemres.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP), can be correlated with experimental observations. scirp.org

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. A higher HOMO energy suggests a greater ease of donating electrons to an electrophile. The LUMO, on the other hand, represents the ability of a molecule to accept electrons, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. youtube.comyoutube.com A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations would likely show that the electron-withdrawing nature of the bromine and chlorine atoms lowers the energy of both the HOMO and LUMO compared to the unsubstituted quinolin-4-ol. The precise distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, with negative potential (red/yellow) indicating nucleophilic centers and positive potential (blue) indicating electrophilic centers.

Table 2: Predicted Trends in Theoretical Parameters for Halogenated Quinolin-4-ols

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Predicted Reactivity |

| Quinolin-4-ol | Higher | Higher | Larger | Less reactive towards nucleophiles |

| This compound | Lower | Lower | Smaller | More reactive towards nucleophiles |

This table represents predicted qualitative trends based on the electronic effects of halogen substituents.

Influence of Substitution Patterns on Scaffold Tunability

The term "scaffold tunability" in medicinal chemistry refers to the ability to readily and systematically modify a core molecular structure to explore the chemical space and optimize biological activity. rsc.orgnih.gov The this compound scaffold offers several positions that can be selectively functionalized, making it a potentially valuable template for the synthesis of compound libraries. researchgate.netrsc.org

The presence of the two halogen atoms provides handles for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which are powerful tools for introducing a wide variety of substituents, including aryl, alkyl, and amino groups. researchgate.net The reactivity of the C-Br and C-Cl bonds in such reactions can differ, potentially allowing for selective functionalization at either the C6 or C7 position.

Furthermore, the reactivity of the quinolin-4-ol core itself offers multiple avenues for modification:

C2 Position: The C2 position can be functionalized through various methods, including lithiation followed by quenching with an electrophile.

C3 Position: As mentioned earlier, the C3 position is activated and can participate in reactions such as halogenation, nitration, and various condensation reactions.

N1 Position: The nitrogen atom of the quinoline ring can be alkylated or acylated.

O4 Position: The hydroxyl group can be etherified or esterified to modulate the compound's physicochemical properties.

The combination of these reactive sites on the this compound scaffold allows for a high degree of structural diversification, making it a tunable platform for the development of new chemical entities with potential applications in various fields, including drug discovery. technologynetworks.comtechnologynetworks.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-7-chloroquinolin-4-OL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated quinoline derivatives typically involves nucleophilic substitution or cyclization reactions. For example, a multi-step protocol may include bromination/chlorination of a quinoline precursor under controlled conditions (e.g., using POCl₃ for chlorination at 85°C for 6 hours, as shown in Scheme 1 of ). Yield optimization requires careful temperature control and stoichiometric ratios of halogenating agents. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., ethanol/water mixtures) is recommended to achieve >95% purity. Reaction monitoring via TLC and HPLC is critical to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for halogen substitution effects?

- Methodological Answer :

- ¹H/¹³C NMR : Halogen atoms (Br, Cl) induce deshielding effects, particularly on adjacent protons. For example, aromatic protons near Br/Cl substituents show downfield shifts (δ 7.5–8.5 ppm). Coupling constants (J-values) help confirm substitution patterns .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or EI-MS can confirm molecular weight (theoretical MW: ~242.5 g/mol for C₉H₅BrClN) and isotopic patterns (distinct Br/Cl doublets) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice, as observed in ). Halogen atoms often participate in weak non-covalent interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to potential release of toxic halogenated vapors.

- Waste Disposal : Collect halogenated waste in designated containers for incineration. Avoid aqueous disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry methods predict and explain the regioselectivity observed in electrophilic substitution reactions of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing effects of Br/Cl substituents direct electrophiles to meta/para positions relative to halogens.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .

Q. What strategies resolve contradictory solubility data reported for this compound in different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Use a tiered approach:

Polarity Gradients : Test solvents like DMSO, DMF, ethanol, and dichloromethane.

Hansen Solubility Parameters : Calculate HSPs to identify optimal solvent blends (e.g., δD, δP, δH values).

Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess thermodynamic stability.

- Controlled Crystallization : Reproduce crystallization conditions (e.g., slow evaporation vs. anti-solvent addition) to isolate polymorphs or solvates, as seen in ’s solvent-dependent crystal structures .

Q. How do competing reaction pathways in the synthesis of this compound affect product distribution, and what analytical approaches identify byproducts?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Monitor reaction time (e.g., extended reflux may favor thermodynamically stable isomers).

- Byproduct Identification : Use LC-MS/MS to detect halogenated intermediates (e.g., dihalogenated quinolines) and GC-MS for volatile impurities.

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹³C) tracks substituent migration during cyclization .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and compare melting points with literature (e.g., reports MW 242.5 g/mol).

- Spectral Benchmarking : Cross-reference NMR shifts with structurally analogous compounds (e.g., 4-chloro-6-bromoquinoline in ).

- Collaborative Validation : Share samples with independent labs for reproducibility testing .

Q. What experimental designs minimize batch-to-batch variability in halogenated quinoline synthesis?

- Methodological Answer :

- Standardized Protocols : Pre-dry solvents/reagents (e.g., molecular sieves for DMF) and calibrate equipment (e.g., thermocouples for temperature control).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., molar ratios, catalyst loading) and identify critical process parameters .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.